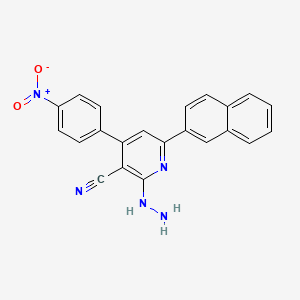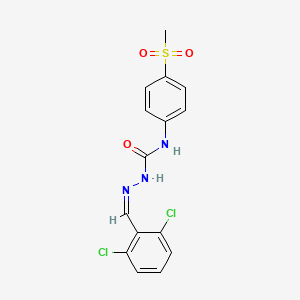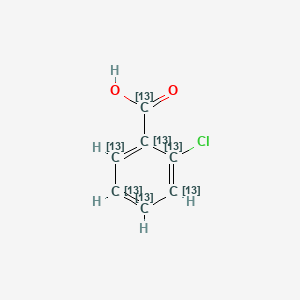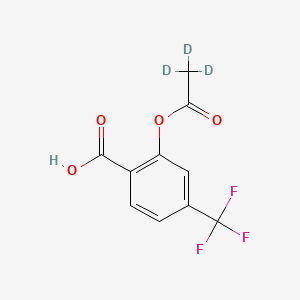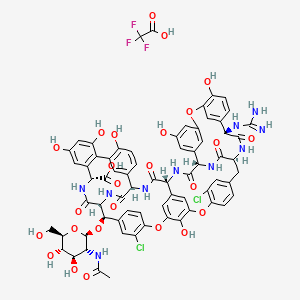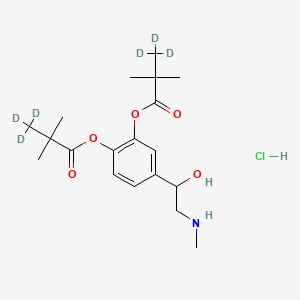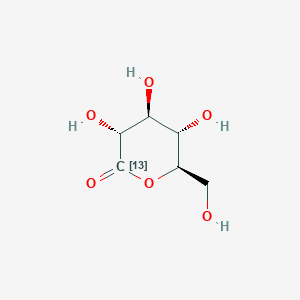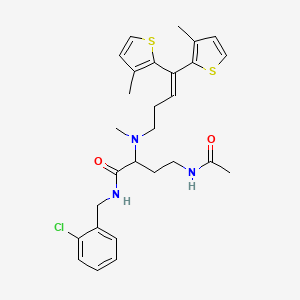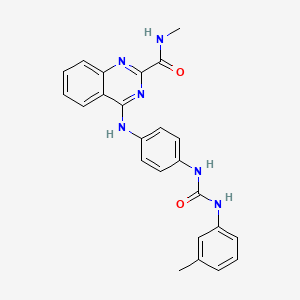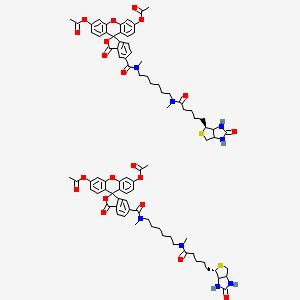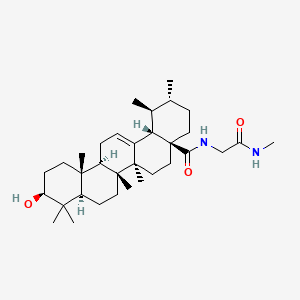
Hydrocortisone-2,2,4,6,6,21,21-d7 (d6 Major)(Cortisol)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hydrocortisone-d7, also known as Cortisol-d7, is a deuterium-labeled form of hydrocortisone. Hydrocortisone is a glucocorticoid hormone produced by the adrenal cortex and is involved in various physiological processes, including the regulation of inflammation, immune response, and metabolism. The deuterium labeling in Hydrocortisone-d7 makes it a valuable tool in scientific research, particularly in the study of metabolic pathways and pharmacokinetics.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Hydrocortisone-d7 involves the incorporation of deuterium atoms into the hydrocortisone molecule. This can be achieved through various methods, including:
Deuterium Exchange Reactions: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterium source, such as deuterium oxide (D2O) or deuterated solvents.
Chemical Synthesis: This involves the stepwise synthesis of hydrocortisone with deuterium-labeled precursors. The process includes multiple steps of organic reactions, such as oxidation, reduction, and protection-deprotection sequences.
Industrial Production Methods: Industrial production of Hydrocortisone-d7 typically involves large-scale chemical synthesis using deuterium-labeled starting materials. The process is optimized for high yield and purity, ensuring that the final product meets the stringent requirements for research applications.
Análisis De Reacciones Químicas
Hydrocortisone-d7 undergoes various chemical reactions similar to its non-labeled counterpart. These reactions include:
Oxidation: Hydrocortisone-d7 can be oxidized to form cortisone-d7. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction of Hydrocortisone-d7 can yield tetrahydrocortisone-d7. Reducing agents such as sodium borohydride (NaBH4) are commonly used.
Substitution: Hydrocortisone-d7 can undergo substitution reactions, where functional groups are replaced with other groups. For example, halogenation can be achieved using halogenating agents like bromine (Br2) or chlorine (Cl2).
Major Products Formed:
Cortisone-d7: Formed through oxidation.
Tetrahydrocortisone-d7: Formed through reduction.
Halogenated derivatives: Formed through substitution reactions.
Aplicaciones Científicas De Investigación
Hydrocortisone-d7 is widely used in scientific research due to its deuterium labeling, which provides unique advantages in various fields:
Chemistry: Used as a tracer in studying metabolic pathways and reaction mechanisms.
Biology: Employed in the study of hormone regulation and signaling pathways.
Medicine: Utilized in pharmacokinetic studies to understand the metabolism and distribution of hydrocortisone in the body.
Industry: Applied in the development of new drugs and therapeutic agents, particularly in the field of endocrinology and inflammation.
Mecanismo De Acción
Hydrocortisone-d7 exerts its effects by binding to the glucocorticoid receptor in the cytoplasm. Upon binding, the receptor-ligand complex translocates to the nucleus, where it interacts with glucocorticoid response elements (GREs) in the promoter regions of target genes. This interaction leads to changes in gene expression, resulting in anti-inflammatory and immunosuppressive effects. The molecular targets include cytokines, enzymes, and other proteins involved in the inflammatory response.
Comparación Con Compuestos Similares
Hydrocortisone-d7 can be compared with other corticosteroids and deuterium-labeled compounds:
Hydrocortisone: The non-labeled form, used widely in medicine for its anti-inflammatory properties.
Cortisone: Another corticosteroid with similar properties but different metabolic pathways.
Prednisone and Prednisolone: Synthetic corticosteroids with higher potency and longer duration of action compared to hydrocortisone.
Deuterium-labeled Compounds: Other deuterium-labeled steroids, such as deuterium-labeled testosterone, used in similar research applications.
Uniqueness of Hydrocortisone-d7: The deuterium labeling in Hydrocortisone-d7 provides enhanced stability and allows for precise tracking in metabolic studies, making it a unique and valuable tool in scientific research.
Conclusion
Hydrocortisone-d7 is a deuterium-labeled glucocorticoid with significant applications in scientific research. Its unique properties and versatility make it an essential compound in the study of metabolic pathways, pharmacokinetics, and therapeutic development.
Propiedades
Fórmula molecular |
C21H30O5 |
|---|---|
Peso molecular |
369.5 g/mol |
Nombre IUPAC |
(8S,9S,10R,11S,13S,14S,17R)-2,2,4,6,6-pentadeuterio-17-(2,2-dideuterio-2-hydroxyacetyl)-11,17-dihydroxy-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H30O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h9,14-16,18,22,24,26H,3-8,10-11H2,1-2H3/t14-,15-,16-,18+,19-,20-,21-/m0/s1/i3D2,5D2,9D,11D2 |
Clave InChI |
JYGXADMDTFJGBT-BCRCSIFJSA-N |
SMILES isomérico |
[2H]C1=C2[C@](CC(C1=O)([2H])[2H])([C@H]3[C@H](C[C@]4([C@H]([C@@H]3CC2([2H])[2H])CC[C@@]4(C(=O)C([2H])([2H])O)O)C)O)C |
SMILES canónico |
CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)CO)O)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


